1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Overview
Description
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group, a methyl group, and a keto group at the 4-position. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide typically involves the quaternization of 4-oxopiperidine with ethyl iodide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-oxopiperidine, ethyl iodide, and methyl iodide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Procedure: 4-oxopiperidine is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane. Ethyl iodide and methyl iodide are then added to the solution, and the mixture is stirred for several hours.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-1-methyl-4-hydroxypiperidin-1-ium iodide. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or cyanide ions replace the iodide ion.
Scientific Research Applications
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide can be compared with other similar compounds, such as:
1,1-Dimethyl-4-oxopiperidin-1-ium iodide: This compound has two methyl groups instead of an ethyl and a methyl group. It exhibits similar reactivity but may have different biological activity due to the difference in alkyl substitution.
1-Benzyl-1-methyl-4-oxopiperidin-1-ium iodide: The presence of a benzyl group instead of an ethyl group can significantly alter the compound’s chemical and biological properties, making it more lipophilic and potentially more active against certain biological targets.
Properties
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDODLRGSKHQDP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=O)CC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455155 | |
Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-18-8 | |
Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.